

# Technical Guide: tert-Butylphosphonic Dichloride Spectral Data & Application

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## Compound of Interest

Compound Name: *tert-Butylphosphonic dichloride*

CAS No.: 4707-95-3

Cat. No.: B1585653

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## Part 1: Executive Summary & Chemical Profile

**tert-Butylphosphonic dichloride** (CAS 4707-95-3) is a sterically hindered phosphorylating agent used extensively in the synthesis of chiral phosphonates, ligands for catalysis, and flame retardants. Unlike its liquid analogs (e.g., methylphosphonic dichloride), this compound is a crystalline solid at room temperature, offering superior handling characteristics and resistance to rapid hydrolysis if stored correctly.

Its utility lies in the bulky tert-butyl group, which provides kinetic stabilization to the phosphorus center, allowing for highly selective nucleophilic substitutions.

## Chemical Identity Table

Property	Data
Chemical Name	tert-Butylphosphonic dichloride
CAS Registry Number	4707-95-3
Molecular Formula	
Molecular Weight	174.99 g/mol
Physical State	White crystalline solid
Melting Point	121–123 °C
Solubility	Soluble in , , THF, Toluene
Stability	Moisture sensitive (hydrolyzes to phosphonic acid)

## Part 2: Comprehensive Spectral Analysis

Accurate spectral characterization is the primary method for validating the purity of

, particularly to distinguish it from its P(III) precursor (

) and its hydrolysis product (

).

### NMR Spectroscopy (The Purity Standard)

NMR is the gold standard for assessing the quality of organophosphorus reagents. The oxidation state change from P(III) to P(V) results in a dramatic chemical shift change.

- Solvent:

or

(anhydrous).

- Standard: 85%

external (0 ppm).

Species	Chemical Shift ( , ppm)	Multiplicity	Notes
	+68.0 – +75.0	Singlet (Decoupled)	Characteristic P(V) dichloride range.
	+195.0 – +200.0	Singlet	Common unoxidized P(III) impurity.
	+28.0 – +35.0	Singlet	Hydrolysis product (Acid).

“

*Analyst Note: A shift upfield (lower ppm) relative to the precursor*

confirms successful oxidation. The presence of peaks around +30 ppm indicates moisture contamination.

## NMR Spectroscopy

The proton spectrum is simple but diagnostic. The tert-butyl group appears as a doublet due to coupling with the phosphorus nucleus (

).

- Solvent:

Assignment	Shift ( , ppm)	Multiplicity	Coupling Constant ( )	Integration
	1.35 – 1.45	Doublet (d)		9H

“

*Structural Insight: The large coupling constant (*

*) is characteristic of H-C-P coupling in phosphonic derivatives. A singlet in this region often implies P-C bond cleavage or phosphate impurities.*

## FT-IR Spectroscopy (Functional Group Validation)

Infrared spectroscopy rapidly identifies the phosphoryl (

) and halide (

) functionalities.

Vibration Mode	Wavenumber ( )	Intensity	Diagnostic Value
	1240 – 1280	Strong	Confirms P(V) oxidation state.
	540 – 580	Medium/Strong	Confirms presence of reactive chlorides.
	2950 – 2980	Medium	Aliphatic tert-butyl stretch.
	700 – 750	Weak	Carbon-Phosphorus bond.

## Mass Spectrometry (MS)

- Ionization: EI (Electron Impact) or ESI (Electrospray) in positive mode (caution with hydrolysis in LC-MS).
- Molecular Ion:  
  
(detected often as protonated or hydrolyzed fragments in wet solvents).
- Fragmentation Pattern (EI):
  - ( $m/z$  91): Base peak (tert-butyl cation).
  - ( $m/z$  151): Loss of one chlorine atom.

## Part 3: Synthesis & Impurity Profiling

Understanding the synthesis pathway is crucial for interpreting spectral impurities. The commercial route typically involves the oxidation of tert-butyl dichlorophosphine.

### Synthesis Workflow Diagram

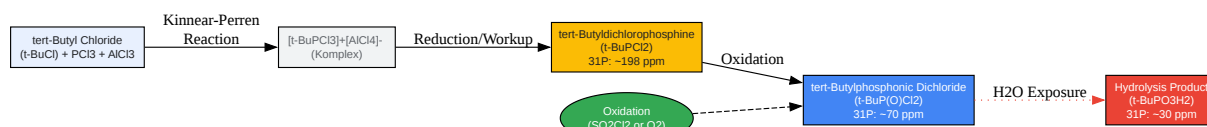


Figure 1: Synthesis and degradation pathway of tert-Butylphosphonic dichloride.

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Figure 1: The conversion of P(III) to P(V) is the critical quality step. Incomplete oxidation leaves residual signals at ~198 ppm.

## Part 4: Handling & Stability Protocol

As a Senior Application Scientist, I recommend the following "Self-Validating" protocol for handling this compound.

### The "Solid-State" Advantage

Unlike liquid phosphonyl chlorides (e.g.,

),

is a solid. This reduces vapor pressure hazards and allows for easier weighing. However, it is hygroscopic.

- Storage: Store under Argon/Nitrogen at 2–8 °C.
- Handling: Weigh in a glovebox or use a Schlenk flask under positive inert gas pressure.

### Reaction Monitoring (In-Situ)

When using

to synthesize ligands or drugs:

- Aliquot Check: Take a 50 L aliquot of the reaction mixture.
- Solvent Lock: Dilute with dry (Benzene-d6) rather than if acid sensitivity is a concern.
- Endpoint: Monitor the disappearance of the singlet at +70 ppm ( ) and the appearance of the product peak (usually shifted upfield to 20–50 ppm for amides/esters).

## References

- Sigma-Aldrich. **tert-Butylphosphonic dichloride** Product Sheet (CAS 4707-95-3). [Link](#)
- ChemicalBook. **tert-Butylphosphonic dichloride** Properties and Spectral Data. [Link](#)
- Science and Fun. <sup>31</sup>P NMR Chemical Shifts: General Trends for Phosphonic Dichlorides. [Link](#)
- ThiLink BioTechnologies. Phosphorus NMR of Nucleotide Derivatives and P(V) Species. [Link](#)
- National Institutes of Health (PubChem). Di-tert-butylchlorophosphine (Precursor) Spectral Data. [Link](#)
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